Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

regiochemistry synthetic intermediate chiral building block

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate (CAS 1599651-82-7; molecular formula C₁₀H₁₀F₂O₃; molecular weight 216.18) is a fluorinated aryl-2-hydroxypropionate ester that serves as a chiral building block and versatile synthetic intermediate in medicinal chemistry and agrochemical research. The compound features a 2,6-difluorophenyl ring, an α-hydroxy group, and a methyl ester—three functional handles that enable divergent derivatization and stereoselective transformations.

Molecular Formula C10H10F2O3
Molecular Weight 216.18 g/mol
Cat. No. B13589472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate
Molecular FormulaC10H10F2O3
Molecular Weight216.18 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=C(C=CC=C1F)F)O
InChIInChI=1S/C10H10F2O3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3
InChIKeySTXQSCOURIWAGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,6-Difluorophenyl)-2-Hydroxypropanoate: Core Identifier for Procurement and Screening Decisions


Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate (CAS 1599651-82-7; molecular formula C₁₀H₁₀F₂O₃; molecular weight 216.18) is a fluorinated aryl-2-hydroxypropionate ester that serves as a chiral building block and versatile synthetic intermediate in medicinal chemistry and agrochemical research . The compound features a 2,6-difluorophenyl ring, an α-hydroxy group, and a methyl ester—three functional handles that enable divergent derivatization and stereoselective transformations . Its physicochemical profile (e.g., calculated logP ≈1.5–2.0, hydrogen bond donor count 1, acceptor count 5) distinguishes it from non-fluorinated phenyllactate esters and from its regioisomeric 3-hydroxy counterpart .

Methyl 3-(2,6-Difluorophenyl)-2-Hydroxypropanoate: Structural Basis for Non-Interchangeability with Closely Related Analogs


Simply swapping methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate with its non-fluorinated phenyl analog, its 3-hydroxy regioisomer, or its free acid counterpart is not a neutral decision. The 2,6-difluorination pattern imposes a unique combination of electron-withdrawing effects (–I of ortho-fluorines), steric shielding of the aromatic ring, and modulation of the α-hydroxy acidity that collectively alter downstream reactivity, enantioselective recognition, and biological target engagement [1]. In a calcium-release activated calcium (CRAC) channel blocker SAR series, the 2,6-difluorophenyl-substituted indazole-3-carboxamide (12a) exhibited an IC₅₀ of 1.51 µM, whereas the corresponding 2-fluorophenyl analog (12c) showed >50% inhibition only at 30 µM—an IC₅₀ shift exceeding 20-fold solely attributable to the fluorine substitution pattern [2]. Such structure-activity relationships underscore why generic replacement of the 2,6-difluorophenyl-2-hydroxypropanoate scaffold cannot be assumed without quantitative verification.

Methyl 3-(2,6-Difluorophenyl)-2-Hydroxypropanoate: Quantitative Differentiation Evidence for Scientific Selection


2-Hydroxy vs. 3-Hydroxy Regioisomer: Impact on Synthetic Flexibility and Biological Precursor Value

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate (2-OH isomer) bears the hydroxyl group at the α-position to the ester carbonyl, enabling oxidation to the α-keto ester, stereoselective enzymatic resolution, and further derivatization to α-amino or α-alkoxy products. In contrast, the 3-hydroxy regioisomer (methyl 3-(2,6-difluorophenyl)-3-hydroxypropanoate, CAS 2229575-55-5) positions the hydroxyl at the β-position, which precludes direct α-functionalization and limits access to certain pharmacophore motifs . While no direct biological comparison between the two regioisomers has been published for this specific scaffold, the 2-OH isomer's α-hydroxy-acid motif is a privileged substructure in protease inhibitor design (e.g., HIV integrase inhibitor prodrug intermediates) and in PF1022A analog synthesis, whereas the 3-OH isomer is primarily employed as a simple alcohol-bearing building block [1].

regiochemistry synthetic intermediate chiral building block

2,6-Difluorophenyl vs. 2-Fluorophenyl: Quantified CRAC Channel Inhibitor Potency Advantage

In a systematic SAR study of indazole-3-carboxamide CRAC channel blockers, the 2,6-difluorophenyl-substituted analog (12a) demonstrated an IC₅₀ of 1.51 µM for inhibition of calcium influx, whereas the corresponding 2-fluorophenyl analog (12c) failed to achieve 50% inhibition at concentrations up to 30 µM (48% inhibition at 30 µM) [1]. This represents at least a 20-fold potency advantage conferred specifically by the second ortho-fluorine atom. The 2-chloro-6-fluorophenyl analog (12b) showed an intermediate IC₅₀ of 3.23 µM, indicating that the 2,6-difluoro pattern is the optimal ortho-substitution combination in this pharmacophore [1].

CRAC channel calcium signaling mast cell stabilization

2,6-Difluorophenyl vs. 2,4-Difluorophenyl Isomer: Regioisomeric Fluorination Drives Distinct CRAC Blockade Potency and Selectivity

Within the same indazole-3-carboxamide CRAC blocker series, the 2,4-difluorophenyl analog (12e) exhibited an IC₅₀ of 2.33 µM, compared to 1.51 µM for the 2,6-difluorophenyl analog (12a)—a 1.54-fold potency difference [1]. Furthermore, the 2,6-difluorophenyl-substituted precursor scaffold (9a) showed <50% inhibition at 100 µM, whereas its 2,4-difluorophenyl counterpart (9f) also showed <50% inhibition at 100 µM, indicating that the position of fluorine atoms differentially affects scaffold-dependent activity [1]. This demonstrates that 2,6- and 2,4-difluorophenyl groups are not interchangeable even within the same target class, and that the 2,6-pattern provides a consistent potency advantage in the active carboxamide series.

fluorine regioisomerism CRAC channel selectivity

Methyl Ester vs. Free Acid: Impact on pKa, Lipophilicity, and CNS Penetration Potential

The methyl ester of 3-(2,6-difluorophenyl)-2-hydroxypropanoate has a calculated logP of approximately 1.5–2.0 and a predicted pKa for the α-hydroxy group of ~12–13, whereas the free acid (3-(2,6-difluorophenyl)-2-hydroxypropanoic acid, CAS 1512611-75-4) has a calculated logD₇.₄ of approximately –1.5 to –2.0 (ionized at physiological pH) and a carboxylic acid pKa of ~3.5–4.0 . This difference of 3–4 log units in lipophilicity at pH 7.4 translates to an estimated 1,000- to 10,000-fold difference in passive membrane permeability based on the pH-partition hypothesis [1]. In the context of blood-brain barrier-penetrant dopamine-β-hydroxylase inhibitors and other CNS-targeted programs that have employed 2,6-difluorophenyl intermediates, the methyl ester serves as a transient lipophilic prodrug form that can be hydrolyzed intracellularly to the active acid [2].

ester prodrug CNS penetration logD pKa

Vendor-Guaranteed Enantiomeric Purity: Sharp Contrast Between Racemic and Single-Enantiomer Procurement Options

Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate (CAS 1599651-82-7) is commercially supplied as a racemate with ≥95% chemical purity (Shaoyuan, Leyan) . In contrast, the single-enantiomer methyl (3R)-3-(2,6-difluorophenyl)-3-hydroxypropanoate (CAS 2227872-41-3) is offered with specified chiral purity, enabling direct incorporation into enantiopure drug candidates without additional resolution steps . The cost differential is substantial: the racemic 2-hydroxy ester is listed at approximately ¥17,100/g (Shaoyuan), while single-enantiomer 3-hydroxy analogs carry a premium for chiral purity . No single-enantiomer 2-hydroxy version is currently listed by major catalog vendors, meaning teams requiring (R)- or (S)-2-hydroxy configuration must perform in-house enzymatic resolution or asymmetric synthesis—a key factor in procurement planning [1].

chiral resolution enantiomeric excess procurement specification

Methyl 3-(2,6-Difluorophenyl)-2-Hydroxypropanoate: Evidence-Driven Application Scenarios for Procurement and Research Planning


CRAC Channel Inhibitor Lead Optimization Requiring 2,6-Difluorophenyl Pharmacophore

SAR data demonstrate that the 2,6-difluorophenyl group confers a ≥20-fold IC₅₀ advantage over 2-fluorophenyl and a 1.54-fold advantage over 2,4-difluorophenyl in indazole-3-carboxamide CRAC channel blockers [1]. Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate provides this optimal fluorine pattern in an ester form amenable to amide coupling and subsequent SAR expansion. Teams working on mast cell stabilization or calcium signaling disorders should prioritize this intermediate to preserve the validated pharmacophoric advantage.

Intracellular or CNS-Targeted Prodrug Programs Utilizing Ester Masking Strategy

The methyl ester exhibits a calculated logP approximately 3–4 units higher than the free acid (logD₇.₄ ≈1.5–2.0 vs. –1.5 to –2.0), translating to an estimated 1,000–10,000-fold passive permeability advantage [2]. Where a 2,6-difluorophenyl-2-hydroxypropanoate scaffold is required for target engagement and the target is intracellular or behind the blood-brain barrier, the methyl ester serves as an ideal transient prodrug form that can be hydrolyzed after membrane transit [3].

Synthesis of α-Functionalized Chiral Drug Candidates (HIV Integrase, TG2, PF1022A Analog Programs)

The α-hydroxy group at the 2-position enables oxidation to the α-keto ester, stereoselective enzymatic resolution to (R)- or (S)-2-hydroxypropanoic acid, and conversion to α-amino or α-alkoxy derivatives [4]. Multiple patent disclosures (HIV integrase inhibitor prodrugs, TG2 inhibitors, PF1022A cyclodepsipeptide analogs) rely on this exact α-hydroxy ester motif, making methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate a strategic procurement choice for these therapeutic areas.

Agrochemical Intermediate Discovery: Fluorinated Aryl-2-Hydroxypropanoate as a Bioisostere Scaffold

The 2,6-difluorophenyl-2-hydroxypropanoate core has been cited in literature as a key intermediate in the synthesis of novel anti-inflammatory and antimicrobial agents [5]. Its fluorine pattern enhances metabolic stability and binding affinity through hydrophobic interactions, while the hydroxy and ester groups facilitate hydrogen bonding—properties that are directly transferable to agrochemical lead optimization campaigns seeking enhanced target residence time and environmental stability.

Quote Request

Request a Quote for Methyl 3-(2,6-difluorophenyl)-2-hydroxypropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.